

# Synthesis and Isotopic Labeling of Chlorothalonil- $^{13}\text{C}_2$ : A Technical Guide

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## Compound of Interest

Compound Name: Chlorothalonil- $^{13}\text{C}_2$

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This in-depth technical guide details the synthesis and isotopic labeling of Chlorothalonil- $^{13}\text{C}_2$ , a critical internal standard for metabolism, environmental fate, and toxicology studies of the broad-spectrum fungicide, Chlorothalonil. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway and experimental workflow.

## Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a widely used non-systemic fungicide.[1] [2] To facilitate highly accurate and sensitive quantification in complex matrices, stable isotope-labeled internal standards are indispensable. Chlorothalonil- $^{13}\text{C}_2$ , labeled with two carbon-13 isotopes in the nitrile groups, serves this purpose, enabling precise analysis by mass spectrometry.[3][4][5] This guide outlines a plausible and robust synthetic route for the preparation of Chlorothalonil- $^{13}\text{C}_2$ .

The synthesis is conceptualized as a two-step process:

- Synthesis of Isophthalonitrile-1,3- $^{13}\text{C}_2$ : Introduction of the  $^{13}\text{C}$ -labeled nitrile groups onto an aromatic backbone.
- Chlorination of Isophthalonitrile-1,3- $^{13}\text{C}_2$ : Perchlorination of the labeled intermediate to yield the final product.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Chlorothalonil- $^{13}\text{C}_2$ .

Table 1: Properties of Key Reactants and Products

| Compound                             | Molecular Formula                         | Molar Mass ( g/mol ) | Labeled Molar Mass ( g/mol ) |
|--------------------------------------|---|----------------------|------------------------------|
| 1,3-Diaminobenzene                   | $\text{C}_6\text{H}_8\text{N}_2$          | 108.14               | N/A                          |
| Copper(I) Cyanide- $^{13}\text{C}$   | $\text{Cu}^{13}\text{CN}$                 | 90.56                | 90.56                        |
| Isophthalonitrile- $^{13}\text{C}_2$ | $\text{C}_6\text{H}_4(^{13}\text{CN})_2$  | 128.13               | 130.13                       |
| Chlorine                             | $\text{Cl}_2$                             | 70.90                | N/A                          |
| Chlorothalonil- $^{13}\text{C}_2$    | $\text{C}_6\text{Cl}_4(^{13}\text{CN})_2$ | 265.90               | 267.90                       |

Table 2: Expected Yields and Isotopic Enrichment

| Reaction Step       | Product                                  | Theoretical Yield (%) | Expected Isotopic Enrichment (%) |
|---------------------|--|-----------------------|----------------------------------|
| Sandmeyer Cyanation | Isophthalonitrile-1,3- $^{13}\text{C}_2$ | 75-85                 | >98                              |
| Direct Chlorination | Chlorothalonil- $^{13}\text{C}_2$        | 80-90                 | >98                              |

## Experimental Protocols

### Synthesis of Isophthalonitrile-1,3- $^{13}\text{C}_2$ via Sandmeyer Reaction

This protocol describes the diazotization of 1,3-diaminobenzene followed by cyanation using  $^{13}\text{C}$ -labeled copper(I) cyanide.

Materials:

- 1,3-Diaminobenzene
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite ( $\text{NaNO}_2$ )
- Copper(I) cyanide- $^{13}\text{C}$  ( $\text{Cu}^{13}\text{CN}$ )
- Sodium cyanide- $^{13}\text{C}$  ( $\text{Na}^{13}\text{CN}$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Deionized water

#### Procedure:

- Diazotization:
  - In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3-diaminobenzene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
  - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.
- Cyanation:
  - In a separate flask, prepare a solution of copper(I) cyanide- $^{13}\text{C}$  and sodium cyanide- $^{13}\text{C}$  in water.

- Slowly add the cold bis-diazonium salt solution to the copper(I) cyanide- $^{13}\text{C}$  solution with vigorous stirring. An evolution of nitrogen gas will be observed.
- After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to drive the reaction to completion.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and neutralize with sodium carbonate.
  - Extract the product with dichloromethane (3 x 50 mL).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Isophthalonitrile-1,3- $^{13}\text{C}_2$ .

## Synthesis of Chlorothalonil- $^{13}\text{C}_2$ via Direct Chlorination

This protocol details the direct chlorination of the  $^{13}\text{C}$ -labeled isophthalonitrile intermediate.

Materials:

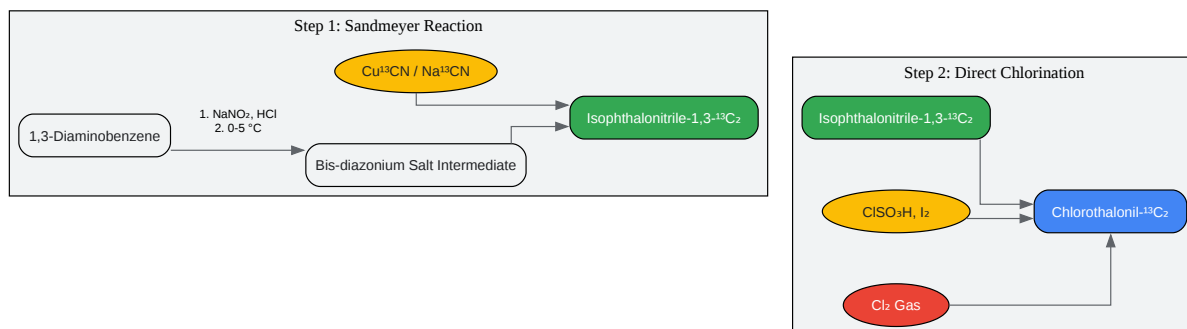
- Isophthalonitrile-1,3- $^{13}\text{C}_2$
- Chlorosulfonic acid ( $\text{ClSO}_3\text{H}$ )
- Iodine ( $\text{I}_2$ ), catalyst
- Chlorine gas ( $\text{Cl}_2$ )
- Sodium bisulfite ( $\text{NaHSO}_3$ )
- Deionized water
- Toluene

#### Procedure:

- Reaction Setup:
  - In a reaction vessel suitable for chlorination, equipped with a gas inlet, a condenser, and a mechanical stirrer, place Isophthalonitrile-1,3- $^{13}\text{C}_2$  and chlorosulfonic acid.
  - Add a catalytic amount of iodine.
- Chlorination:
  - Heat the mixture to 100-120 °C.
  - Bubble chlorine gas through the reaction mixture at a controlled rate.
  - Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired level of chlorination is achieved.
- Work-up and Purification:
  - Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
  - Filter the resulting precipitate and wash thoroughly with water until the washings are neutral.
  - Wash the crude product with a dilute solution of sodium bisulfite to remove any residual iodine.
  - Recrystallize the crude Chlorothalonil- $^{13}\text{C}_2$  from toluene to yield the purified product.

## Visualization of Pathways and Workflows

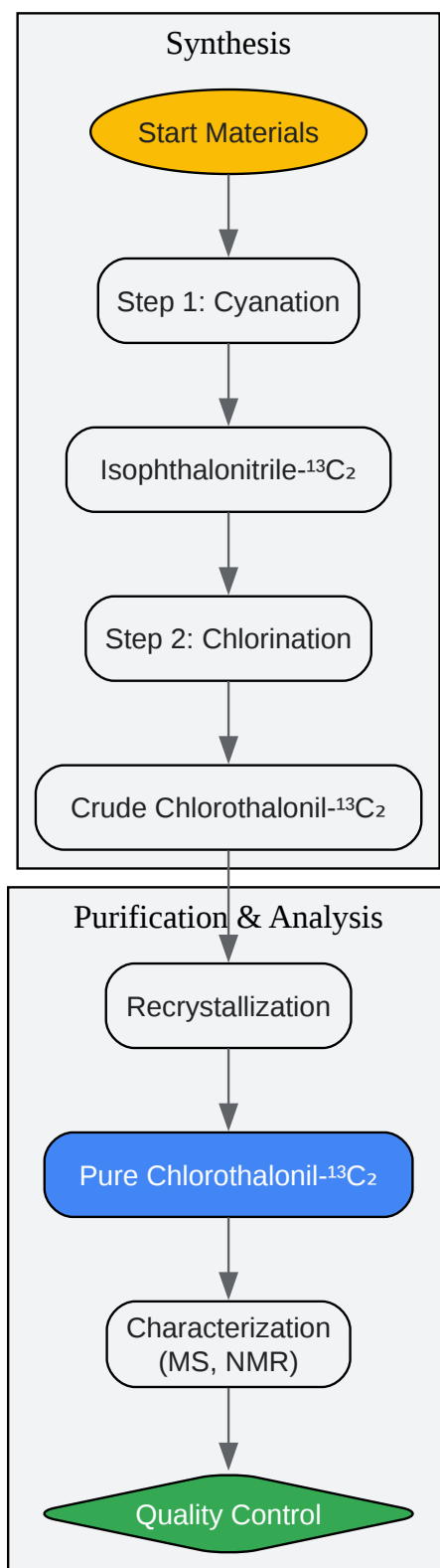
### Synthesis Pathway of Chlorothalonil- $^{13}\text{C}_2$



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Caption: Synthetic pathway for Chlorothalonil-<sup>13</sup>C<sub>2</sub>.

## Experimental Workflow



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Caption: General experimental workflow.

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